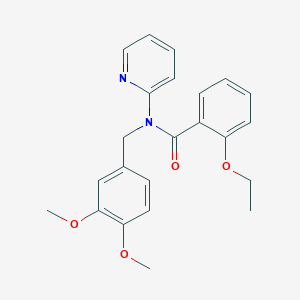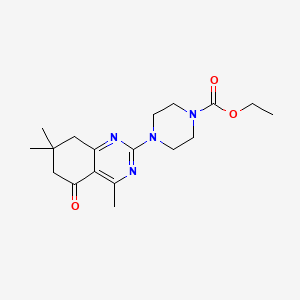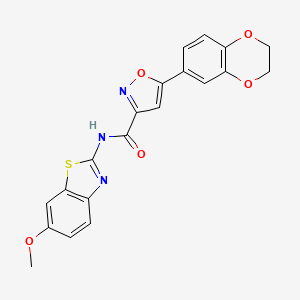![molecular formula C21H25ClN2O3S2 B11347103 1-[(2-chlorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11347103.png)
1-[(2-chlorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide is a complex organic compound with the following chemical formula:
C19H19ClN2OS2
. It contains a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins different fragments using palladium-catalyzed carbon–carbon bond formation . In this case, the boron reagent plays a crucial role. The specific synthetic route may vary, but boron-based reagents are often employed.
Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized in the laboratory using established protocols.
Chemical Reactions Analysis
Reactions: 1-[(2-chlorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzyl and piperidine rings can be replaced.
Boron Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) are essential for Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate carbon–carbon bond formation.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major products depend on the specific reaction conditions and substituents. Further analysis would require detailed experimental data.
Scientific Research Applications
1-[(2-chlorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide finds applications in:
Medicinal Chemistry: It may serve as a lead compound for drug development.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: Its unique properties could be harnessed in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related molecules based on structural features, reactivity, and biological effects.
Properties
Molecular Formula |
C21H25ClN2O3S2 |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S2/c22-20-9-5-4-6-18(20)16-29(26,27)24-13-10-17(11-14-24)21(25)23-12-15-28-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,23,25) |
InChI Key |
MUOQDCQJFDYOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11347020.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide](/img/structure/B11347027.png)
![2-(2-chlorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11347029.png)


![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-propoxybenzamide](/img/structure/B11347045.png)
![2-(4-bromophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11347050.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11347056.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11347058.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11347065.png)
![{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B11347075.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11347083.png)
